molecular formula C13H10ClN2NaO4S B7818932 sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate

Cat. No.: B7818932
M. Wt: 348.74 g/mol
InChI Key: CNILNQMBAHKMFS-UHFFFAOYSA-M
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Description

The compound with the identifier “sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” is a chemical substance with unique properties and applications. It is used in various fields such as chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of “sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” involves several steps, including [specific reactions]. The reaction conditions typically include [temperature], [pressure], and [solvents].

Industrial Production Methods: In industrial settings, “this compound” is produced using [specific methods]. These methods ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: “sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions: The common reagents used in these reactions include [reagents]. The conditions often involve [temperature], [pressure], and [catalysts].

Major Products: The major products formed from these reactions are [products].

Scientific Research Applications

“sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” has numerous applications in scientific research. In chemistry, it is used as [application]. In biology, it serves as [application]. In medicine, it is utilized for [application]. In industry, it is employed in [application].

Mechanism of Action

The mechanism of action of “sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” involves [mechanism]. It targets [molecular targets] and affects [pathways].

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate” include [compound names].

Uniqueness: “this compound” is unique due to its [unique properties].

Feel free to fill in the specific details once you have the information

Properties

IUPAC Name

sodium;2-chloro-6-(4,6-dimethoxypyrimidin-2-yl)sulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN2O4S.Na/c1-19-9-6-10(20-2)16-13(15-9)21-8-5-3-4-7(14)11(8)12(17)18;/h3-6H,1-2H3,(H,17,18);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNILNQMBAHKMFS-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=NC(=N1)SC2=C(C(=CC=C2)Cl)C(=O)[O-])OC.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN2NaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

1.7 g of 2-chloro-6-[(4,6-dimethoxy-2-pyrimidinyl)thio]benzoic acid dissolved in 10 ml of tetrahydrofuran was gradually dropwise added to a suspension of 0.2 g of 60% sodium hydride in 20 ml of tetrahydrofuran. The mixture was reacted under stirring for 30 minutes. After completion of the reaction, the solvent was distilled off under reduced pressure. Isopropyl ether was added to the residue, and a solid was collected by filtration. The solid was dried to obtain 1.8 g of the desired compound as white powder.
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
desired compound

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